

Glesatinib Hydrochloride: A Technical Guide to Overcoming P-glycoprotein-Mediated Multidrug Resistance

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Compound of Interest		
Compound Name:	Glesatinib hydrochloride	
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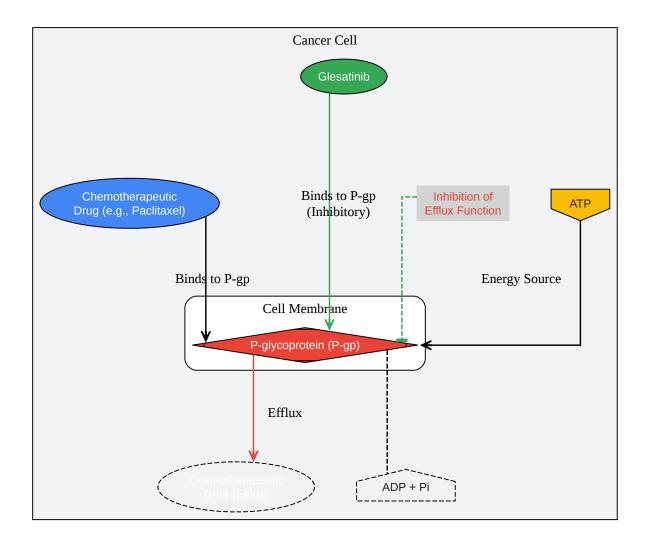
This technical guide provides an in-depth analysis of **Glesatinib hydrochloride**'s potential to counteract multidrug resistance (MDR) in cancer cells. MDR is a significant hurdle in cancer chemotherapy, often leading to treatment failure.[1][2] One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[1][3] Glesatinib, a dual inhibitor of c-Met and SMO, has demonstrated the ability to reverse P-gp-mediated MDR, suggesting a promising new application for this compound in clinical settings.[1][2]

Core Mechanism of Action in Multidrug Resistance

Glesatinib antagonizes P-gp-mediated MDR by directly inhibiting the transporter's efflux function.[1] This action increases the intracellular concentration of co-administered chemotherapeutic agents in resistant cancer cells.[1] Notably, Glesatinib achieves this without altering the expression or cellular localization of P-gp.[1] The proposed mechanism involves Glesatinib stimulating the ATPase activity of P-gp in a dose-dependent manner, which is a characteristic of P-gp inhibitors.[1] Molecular docking studies further support this by indicating that Glesatinib interacts with human P-gp through the formation of several hydrogen bonds.[1]



Signaling Pathway of P-glycoprotein Efflux and Glesatinib Inhibition



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Caption: P-gp mediated drug efflux and its inhibition by Glesatinib.



Quantitative Data on Glesatinib's Efficacy

Glesatinib has been shown to significantly re-sensitize P-gp-overexpressing cancer cells to various chemotherapeutic agents. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of Glesatinib in Parental and P-gp

Overexpressing Cell Lines

Cell Line	Туре	IC50 of Glesatinib (μM)
KB-3-1	Parental	5 - 10
KB-C2	P-gp Overexpressing	5 - 10
SW620	Parental	5 - 10
SW620/Ad300	P-gp Overexpressing	5 - 10
HEK293	Parental	5 - 10
HEK293/ABCB1	P-gp Overexpressing	5 - 10
Data sourced from Cui et al., 2019.[1][4]		

Table 2: Reversal of P-gp-Mediated Multidrug Resistance by Glesatinib



parental cell line. Sourced from Cui et al., 2019.

[1]

Cell Line	Chemotherape utic	IC50 (nM) without Glesatinib	IC50 (nM) with Glesatinib (3 μM)	Resistance Fold
KB-C2	Doxorubicin	>10000	18.23 ± 2.11	438
Paclitaxel	1201.00 ± 101.12	10.21 ± 1.03	117.6	
Colchicine	1121.00 ± 98.34	12.32 ± 1.21	91.0	_
SW620/Ad300	Doxorubicin	>10000	25.34 ± 2.54	394.6
Paclitaxel	2301.00 ± 210.98	29.87 ± 3.01	77.0	
Colchicine	2109.00 ± 198.76	21.09 ± 2.11	100.0	_
Data represents the mean ± SD from three independent experiments. Resistance fold is calculated relative to the				

Table 3: Effect of Glesatinib on Intracellular Accumulation of [3H]-Paclitaxel



Cell Line	Treatment	Intracellular [³H]-Paclitaxel (dpm/10 ⁶ cells)
KB-C2	Control	150 ± 15
Glesatinib (1 μM)	450 ± 40	
Glesatinib (3 μM)	750 ± 65	_
SW620/Ad300	Control	200 ± 20
Glesatinib (1 μM)	550 ± 50	
Glesatinib (3 μM)	800 ± 70	_
Data represents the mean ± SD from three independent experiments. Sourced from Cui et al., 2019.[1]		

Detailed Experimental Protocols

The following are the methodologies for the key experiments that have elucidated the role of Glesatinib in overcoming MDR.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cells (both parental and P-gp overexpressing) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
- Drug Incubation: After 24 hours of incubation to allow for cell attachment, cells were treated
 with various concentrations of Glesatinib or chemotherapeutic agents (Doxorubicin,
 Paclitaxel, Colchicine) for 72 hours. For reversal experiments, cells were co-incubated with a
 chemotherapeutic agent and a fixed concentration of Glesatinib.
- MTT Addition: Following the 72-hour incubation, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
- Formazan Solubilization: The plates were incubated for another 4 hours at 37°C. The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each



well to dissolve the formazan crystals.

- Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

P-gp ATPase Activity Assay

- Membrane Vesicle Preparation: P-gp-rich membrane vesicles were prepared from P-gp overexpressing cells.
- Assay Reaction: The ATPase activity was measured as the inorganic phosphate (Pi)
 released from ATP hydrolysis. The reaction mixture contained membrane vesicles, Glesatinib
 at various concentrations (0-40 μM), and was initiated by the addition of Mg-ATP.
- Incubation: The reaction was carried out at 37°C for a specified time.
- Pi Detection: The amount of released Pi was determined colorimetrically.
- Data Analysis: The P-gp-mediated ATPase activity was calculated as the difference in Pi released in the presence and absence of sodium orthovanadate (a P-gp ATPase inhibitor).
 The concentration for 50% stimulation (EC50) was determined.[1]

[3H]-Paclitaxel Accumulation and Efflux Assay

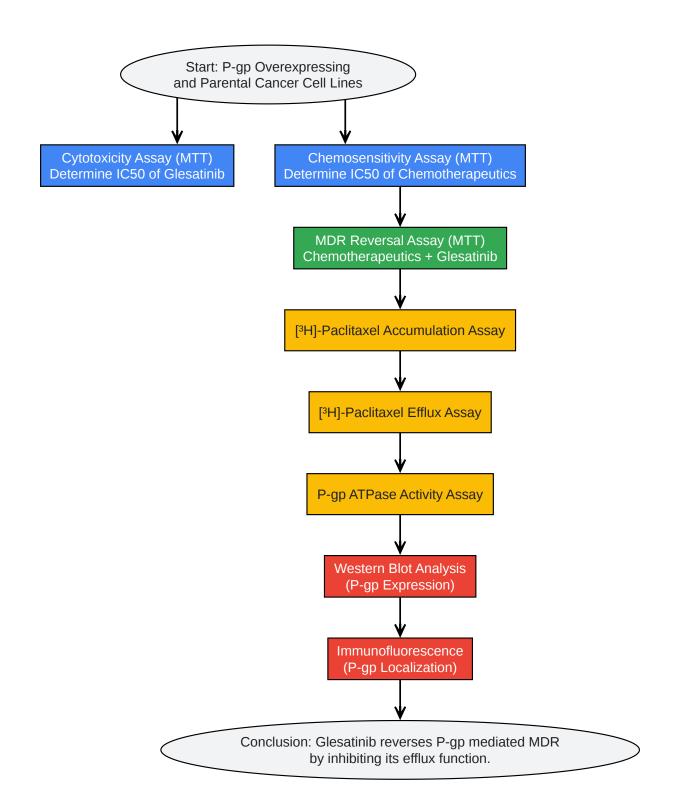
- Cell Seeding: Cells were seeded in 24-well plates and allowed to attach overnight.
- Drug Incubation (Accumulation): Cells were incubated with 0.1 μM [³H]-paclitaxel in the presence or absence of Glesatinib (1 or 3 μM) at 37°C for 2 hours.
- Washing: The cells were then washed three times with ice-cold phosphate-buffered saline (PBS).
- Cell Lysis: Cells were lysed with 0.5 mL of 1% SDS in 0.1 N NaOH.



- Scintillation Counting: The radioactivity of the cell lysates was measured using a liquid scintillation counter.
- Efflux Assay: For the efflux experiment, after the 2-hour accumulation period with [³H]paclitaxel, the cells were washed and incubated in a fresh, drug-free medium with or without
 Glesatinib for an additional 2 hours. The intracellular radioactivity was then measured as
 described above.

Experimental Workflow for Assessing Glesatinib's MDR Reversal





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